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4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1511867-22-3

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridine in Medicinal Chemistry

This guide details the chemical properties, synthetic utility, and medicinal chemistry applications of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-5-nitro-7-azaindole). Executive Summary The 7-azai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic utility, and medicinal chemistry applications of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-5-nitro-7-azaindole).

Executive Summary

The 7-azaindole scaffold is a privileged structure in kinase inhibitor design due to its bioisosteric relationship with the purine core of ATP.[1] The specific derivative 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine represents a high-value intermediate. The 4-methyl group provides critical hydrophobic bulk often required for kinase gatekeeper selectivity, while the 5-nitro group serves as a latent amine functionality, enabling the synthesis of complex amides and ureas at the solvent-exposed region of the ATP binding pocket.

Electronic & Physicochemical Profiling

Understanding the electronic distribution is prerequisite to predicting reactivity and binding affinity.[1]

Acid-Base Properties (pKa)

The 7-azaindole core is amphoteric. The introduction of the nitro group and methyl group significantly alters the pKa profile compared to the parent scaffold.[1]

MoietyParent 7-Azaindole pKa4-Me-5-NO2 Derivative (Predicted)Mechanistic Rationale
Pyrrole NH (Acid) ~13.2~10.5 – 11.5 The 5-nitro group (strong EWG) stabilizes the conjugate base (anion) via resonance, significantly increasing acidity.
Pyridine N (Base) ~4.6< 1.0 The 5-nitro group withdraws electron density from the pyridine ring, drastically reducing the basicity of the N-7 nitrogen.
Tautomerism & Hydrogen Bonding

Like the parent 7-azaindole, this molecule exhibits


 tautomerism, although the 

tautomer is heavily favored in solution.
  • H-Bond Donor (HBD): The N-1 hydrogen is a robust donor, critical for binding to the Glu residue in the kinase hinge region.

  • H-Bond Acceptor (HBA): The N-7 nitrogen is a weak acceptor due to the nitro group's withdrawal, but still participates in water-mediated networks.

Structural Visualization (Graphviz)

The following diagram illustrates the electronic influence of substituents on the scaffold's reactivity.[1]

G Core 7-Azaindole Core (Bioisostere of Purine) Nitro 5-Nitro Group (EWG) - Lowers pKa of NH - Latent Amine Handle Core->Nitro Substituted at C-5 Methyl 4-Methyl Group - Steric Occlusion - Hydrophobic Interaction Core->Methyl Substituted at C-4 Reactivity Reactivity Outcome - C-3: Electrophilic attack (Deactivated) - N-1: Enhanced Acidity Nitro->Reactivity Inductive Effect (-I, -M) Methyl->Reactivity Steric Bulk

Figure 1: Structure-Property Relationships (SPR) of the 4-methyl-5-nitro-7-azaindole scaffold.

Synthetic Accessibility

Direct nitration of 4-methyl-7-azaindole often leads to mixtures (C-3 vs C-5 nitration) due to the competing directing effects. The most robust route for medicinal chemistry scale-up is de novo ring closure .[1]

Preferred Route: Pyridine Ring Closure

This method ensures regiochemical purity by establishing the nitro group before forming the bicyclic system.[1]

Step-by-Step Logic:

  • Starting Material: 2-Amino-4-methyl-5-nitropyridine (Commercially available).

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).[1]
    
  • Mechanism: Condensation to form the amidine, followed by reductive cyclization or acid-mediated closure.[1]

Protocol: Nitro Reduction (The Critical Transformation)

The 5-nitro group is rarely the final drug moiety; it is a precursor to the 5-amino derivative.

Standard Operating Procedure (SOP): Fe/AcOH Reduction Use this protocol to avoid dehalogenation if other sensitive groups (Cl, Br) are present on the scaffold.[1]

  • Dissolution: Dissolve 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of Ethanol/Water (4:1) or glacial Acetic Acid.[1]

  • Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to 80°C with vigorous stirring for 2-4 hours. Monitor by LCMS (Disappearance of Nitro peak [M+H], appearance of Amine [M-30+H] approx).[1]

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron sludge.[1] Wash with EtOAc.[1]

    • Neutralize filtrate with sat.[1][2]

      
       (Caution: Gas evolution).[1]
      
    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
  • Yield: Typically 85-95% of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine .

Medicinal Chemistry Applications

This scaffold is primarily deployed in the development of Type I and Type I½ Kinase Inhibitors .[1]

Kinase Binding Mode[1]
  • Hinge Binding: The 7-azaindole backbone mimics the adenine ring of ATP.[1] The N-1 (H-donor) and N-7 (H-acceptor) form a bidentate interaction with the kinase hinge region (e.g., Met residue in JAKs).

  • Gatekeeper Interaction: The 4-methyl group is positioned to interact with the gatekeeper residue.[1] If the gatekeeper is small (Thr, Ala), the methyl group fits; if large (Met, Phe), it may clash, providing a selectivity filter.[1]

  • Solvent Front: The 5-amino group (derived from the nitro) projects towards the solvent front, allowing attachment of solubilizing tails (morpholine, piperazine) or specific interacting groups (ureas).[1]

Workflow: From Scaffold to Lead Candidate[1]

DrugDesign Scaffold 4-Me-5-NO2-7-Azaindole Step1 Step 1: N-Protection (SEM or Tosyl) Scaffold->Step1 Step2 Step 2: Nitro Reduction (Fe/AcOH or Pd/C) Step1->Step2 Intermediate 4-Me-5-Amino-7-Azaindole Step2->Intermediate Step3 Step 3: Amide/Urea Coupling (R-COCl or R-NCO) Intermediate->Step3 Final Kinase Inhibitor Candidate (Hinge Binder + Selectivity Tail) Step3->Final

Figure 2: Synthetic workflow for converting the nitro-intermediate into a bioactive kinase inhibitor.

Safety & Handling

  • Explosivity: While mono-nitro compounds are generally stable, they are energetic.[1] Avoid heating dry solids to decomposition.[1]

  • Toxicity: 7-azaindoles are biologically active.[1] Treat as a potential potent kinase inhibitor (wear PPE, handle in fume hood).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation or oxidative degradation.

References

  • Synthesis of 7-Azaindoles: Song, J. J., et al.[1][3] "A general and efficient synthesis of azaindoles." Journal of Organic Chemistry, 2002.[1] [1]

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 2009.[1]

  • Physical Properties of Azaindoles: Popowycz, F., et al.[1] "The azaindole framework in the design of kinase inhibitors." Journal of Medicinal Chemistry, 2016.[1] [1]

  • Nitro Reduction Protocols: BenchChem Application Notes. "Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine."

Sources

Exploratory

Solubility profile and logP values of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

An In-Depth Technical Guide Solubility Profile and Lipophilicity (LogP) of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Guide to Physicochemical Characterization Prepared by: Gemini, Senior Application Scientist Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile and Lipophilicity (LogP) of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Guide to Physicochemical Characterization

Prepared by: Gemini, Senior Application Scientist

Introduction

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery programs. The pyrrolopyridine core is a key feature in numerous biologically active agents.[1][2] The ultimate success of any potential drug candidate, however, is not solely dependent on its pharmacological activity. Its absorption, distribution, metabolism, and excretion (ADME) properties are paramount, and these are fundamentally governed by two key physicochemical parameters: solubility and lipophilicity .

A compound's aqueous solubility directly influences its dissolution rate and bioavailability, while its lipophilicity, quantified by the partition coefficient (logP), dictates its ability to permeate biological membranes, its volume of distribution, and its potential for plasma protein binding.[3][4] Therefore, a thorough characterization of these properties is a non-negotiable, foundational step in the preclinical development pipeline.

This guide provides a comprehensive framework for researchers and drug development professionals to determine and understand the solubility and logP profile of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. In the absence of extensive published experimental data for this specific molecule, we will establish a practical and scientifically rigorous approach, combining in silico predictions with gold-standard experimental protocols.

Section 1: Physicochemical Profile and In Silico Prediction

Before embarking on experimental work, it is crucial to gather all available information and utilize computational tools to form a preliminary assessment.

Molecular Structure and Properties:

  • IUPAC Name: 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • Synonyms: 4-methyl-5-nitro-7-azaindole

Predicted Lipophilicity (XlogP):

Computational models provide a rapid, resource-efficient first approximation of a molecule's lipophilicity. These predictions are valuable for prioritizing compounds in early discovery phases.[5] For 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a predicted logP value is available.

ParameterPredicted ValueSourceImplication
XlogP1.5PubChemLite[6]Indicates a moderate level of lipophilicity. The compound is expected to have a reasonable balance between aqueous solubility and lipid membrane permeability.

It is critical to recognize that in silico predictions can have inaccuracies of up to two logP units for a given compound.[7] They serve as a hypothesis to be tested, not a substitute for empirical data. Experimental validation is essential for making definitive development decisions.

Section 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium under defined conditions (e.g., temperature, pH). It is a critical parameter for assessing oral bioavailability. The "shake-flask" method, as described by Higuchi and Connors, remains the gold-standard for its reliability, particularly for poorly soluble compounds.[8][9]

Causality Behind Experimental Choices:
  • Why use an excess of solid? To ensure that the solution reaches true saturation and is in equilibrium with the solid phase.[8] This is the definition of thermodynamic solubility.

  • Why agitate for 24-72 hours? Many complex molecules, especially those with stable crystal lattices, require a prolonged period to reach equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.[9]

  • Why control temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25°C for standard assessment or 37°C for physiological relevance) is crucial for reproducibility.[9]

  • Why filter and quantify? After equilibrium, the undissolved solid must be separated from the saturated solution. Filtration is a common method. The concentration of the resulting clear filtrate is then determined, typically by a sensitive and specific analytical technique like HPLC-UV.[10]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility
  • Preparation: Add an excess amount of crystalline 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (e.g., 2-5 mg) to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous medium. Recommended media include:

    • Purified Water (for intrinsic solubility)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (to mimic physiological pH)

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to let the solid material settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. Causality Note: The first few drops should be discarded to prevent drug loss due to filter adsorption.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Calculation: The solubility is reported as the determined concentration in units such as µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to vials B Add precise volume of aqueous medium (e.g., PBS) A->B C Seal and agitate at constant temperature (24-72h) B->C D Let stand to allow solid to settle C->D E Withdraw supernatant and filter (0.22 µm) D->E G Analyze filtrate by HPLC-UV E->G F Prepare standard curve F->G H Calculate Concentration (Solubility) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Data Summary: Solubility Profile
Solvent/MediumTemperature (°C)Experimental Solubility (µg/mL)Experimental Solubility (µM)
Purified Water25[Enter Data][Enter Data]
PBS (pH 7.4)25[Enter Data][Enter Data]
PBS (pH 7.4)37[Enter Data][Enter Data]

Section 3: Experimental Determination of Lipophilicity (logP)

Lipophilicity is measured as the partition coefficient (P) between a nonpolar solvent (typically n-octanol) and an aqueous phase (water or buffer). It is expressed as its logarithm, logP.[4] For ionizable compounds like 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, the distribution coefficient (logD) is measured at a specific pH (e.g., 7.4) and is more physiologically relevant.[11]

While the shake-flask method is the traditional standard, reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a robust, rapid, and resource-sparing method for logP determination.[12][13] It is highly suited for drug discovery settings.

Causality Behind Experimental Choices (RP-HPLC Method):
  • Why use RP-HPLC? The retention of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. This relationship allows for an indirect but highly reproducible measurement of logP.[13]

  • Why use standards? The method relies on correlation. A calibration curve is built using a set of standard compounds with well-established, literature-reported logP values. This curve correlates retention time with logP.[12]

  • Why extrapolate to 100% aqueous (log k'w)? The capacity factor (k') changes with the mobile phase composition. Extrapolating the capacity factor to a theoretical 100% aqueous mobile phase provides a standardized lipophilicity index (log k'w) that is independent of the specific organic modifier concentration used.[14]

Experimental Protocol: RP-HPLC Method for logP Determination
  • System Preparation: Use a standard RP-HPLC system with a C18 column and a UV detector.

  • Standard Selection: Prepare solutions of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound (e.g., ranging from logP 0 to 4).

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in varying proportions (e.g., 40%, 50%, 60%, 70% organic).

  • Isocratic Runs: For each mobile phase composition, inject the test compound and each standard compound individually to determine their retention times (t_R). Also, inject a void volume marker (e.g., uracil) to determine the dead time (t_0).

  • Calculate Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0 .

  • Calculate log k': Convert each k' value to its logarithm (log k').

  • Extrapolation to log k'w: For each compound, plot log k' against the percentage of the organic modifier. Perform a linear regression and extrapolate the line to 0% organic modifier. The y-intercept of this line is the log k'w value.

  • Calibration Curve: Plot the experimentally determined log k'w values for the standard compounds against their known literature logP values. Perform a linear regression to generate the calibration curve (logP = a * log k'w + b).

  • Final logP Calculation: Using the log k'w value determined for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, calculate its experimental logP using the equation from the calibration curve.

Workflow for RP-HPLC logP Determination

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_calc 3. Calculation cluster_calib 4. Calibration & Final Result A Select & prepare solutions of logP standards and test compound C Inject standards, test compound, & void marker at each mobile phase composition A->C B Prepare multiple mobile phases (varying % organic modifier) B->C D Record retention times (tR and t0) C->D E Calculate log k' for each compound at each composition D->E F Plot log k' vs % organic; Extrapolate to get log k'w E->F G Plot log k'w (standards) vs Literature logP (standards) F->G I Calculate logP of test compound using its log k'w and the curve F->I H Generate linear regression calibration curve G->H H->I

Caption: Workflow for logP Determination via RP-HPLC.

Data Summary: Lipophilicity Profile
MethodpHParameterExperimental Value
RP-HPLCN/AlogP[Enter Data]
RP-HPLC7.4logD₇.₄[Enter Data]

Section 4: Interpretation and Application in Drug Development

The experimentally determined solubility and logP values are not mere data points; they are predictive tools that guide critical development decisions.

  • Drug-Likeness Assessment: The values should be assessed against established guidelines like Lipinski's Rule of 5. For oral drugs, a logP value less than 5 is generally preferred.[3] The predicted XlogP of 1.5 for our target compound is well within this desirable range.

  • Biopharmaceutical Classification System (BCS): Solubility data is a cornerstone of the BCS, which classifies drugs based on their solubility and permeability. A compound with low aqueous solubility (e.g., <100 µg/mL) might be classified as BCS Class II or IV, signaling potential challenges with oral absorption that will require formulation enhancement strategies.[15]

  • Formulation Strategy: If 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is found to be poorly soluble, the data will trigger formulation development activities. Strategies could include salt formation, particle size reduction (micronization), or the use of solubility-enhancing excipients like surfactants or cyclodextrins.[15]

  • Structure-Activity Relationship (SAR) Insights: In a medicinal chemistry program, these physicochemical data points are as important as potency data. They help build a multiparameter understanding of the SAR, enabling the design of new analogues with an optimized balance of potency, solubility, and permeability.

Conclusion

A comprehensive understanding of the solubility and lipophilicity of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is essential for its progression as a potential drug candidate. While in silico predictions provide a valuable starting point, they must be substantiated by rigorous experimental data. This guide outlines the authoritative, gold-standard methodologies for determining thermodynamic solubility via the shake-flask method and for assessing lipophilicity using the efficient RP-HPLC technique. By systematically generating and interpreting this foundational physicochemical data, research and development teams can make informed, data-driven decisions, mitigating risks and increasing the probability of success for this promising compound.

References

  • Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Bergström, C. A. S., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches. International Journal of Pharmaceutics, 540(1-2), 185-193. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). Determination of logP coefficients via a RP-HPLC column. US Patent 6,548,307 B2.
  • Votano, J. R., Parham, M., & Hall, L. H. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. Current Computer-Aided Drug Design, 2(3), 235-247. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). High throughput HPLC method for determining Log P values. US Patent 6,524,863 B1.
  • Peshkov, M. V. et al. (2014). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. ResearchGate. Available at: [Link]

  • Daydreamer (2021). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. YouTube. Available at: [Link]

  • Ciura, K. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Fakhree, M. A. A. et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Persson, H. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Bergström, C. A. S., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics. Available at: [Link]

  • ChemDiv (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Salvalaglio, M. et al. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. Available at: [Link]

  • Wassvik, C. M. et al. (2006). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. ResearchGate. Available at: [Link]

  • JoVE (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. YouTube. Available at: [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Pharma Spirit (2024). Partition Coefficient Log P and Drug Absorption. YouTube. Available at: [Link]

  • Amidon, G. L. et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

  • Segarra, V. et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Available at: [Link]

  • Moof University (2017). Log P explained. YouTube. Available at: [Link]

  • Gellis, A. et al. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Arkivoc, 2008(3), 143-162. Available at: [Link]

  • PubChemLite (n.d.). 4-methyl-5-nitro-1h-pyrrolo[2,3-b]pyridine. PubChemLite. Available at: [Link]

  • Kumar, A. et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 8(7), 896-903. Available at: [Link]

  • Kysil, V. et al. (2010). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. Available at: [Link]

  • Jadhav, S. B. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. Available at: [Link]

  • Hilmy, K. M. H. et al. (2015). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. Available at: [Link]

  • Sai Life Sciences (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Szymański, P. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • WuXi AppTec (2014). Synthetic process of 5-bromo-7-azaindole. Patsnap.
  • Saha, S. (2017). Log P in Encyclopedia of Physical Organic Chemistry. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the reduction of the nitro group in 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Application Note: Chemoselective Reduction of 4-Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridine Abstract & Strategic Overview The reduction of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (4-methyl-5-nitro-7-azaindole) to its cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridine

Abstract & Strategic Overview

The reduction of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (4-methyl-5-nitro-7-azaindole) to its corresponding amine is a pivotal transformation in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmacophores. While the 7-azaindole core acts as a bioisostere for indole and purine, its electron-deficient pyridine ring presents unique challenges compared to standard nitro-arene reductions.

Key Challenges:

  • Catalyst Poisoning: The sp² hybridized nitrogen at position 7 can coordinate strongly with transition metals (Pd, Pt), potentially stalling catalytic hydrogenation.

  • Solubility: The nitro-azaindole scaffold often exhibits poor solubility in standard alcohols, necessitating polar co-solvents.

  • Chemoselectivity: Preserving the pyrrole double bond while fully reducing the nitro group requires precise control over reaction conditions.

This guide details two validated protocols:

  • Method A (The "Gold Standard"): Catalytic Hydrogenation (Pd/C) – Recommended for high-purity requirements and small-to-mid scale (mg to 50g).

  • Method B (The "Workhorse"): Iron-Mediated Reduction – Recommended for difficult substrates, scale-up (>50g), or when catalyst poisoning is observed.

Chemical Pathway & Mechanism

The reduction transforms the electron-withdrawing nitro group into an electron-donating amino group. The 4-methyl substituent introduces mild steric bulk adjacent to the reaction center, which may require extended reaction times compared to the unsubstituted parent.

ReactionScheme Substrate 4-Methyl-5-nitro-7-azaindole (C8H7N3O2) Intermediate [Nitroso/Hydroxylamine Intermediates] Substrate->Intermediate + 2H₂ / -H₂O Product 4-Methyl-5-amino-7-azaindole (C8H9N3) Intermediate->Product + 2H₂ / -H₂O MethodA Method A: H₂ (1-3 atm), 10% Pd/C MeOH/THF MethodA->Substrate MethodB Method B: Fe(0), AcOH EtOH/H₂O, 70°C MethodB->Substrate

Figure 1: General reaction scheme showing the stepwise reduction pathway.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: High purity, minimal workup, substrates without halogens (which might dehalogenate).

Reagents & Materials
  • Substrate: 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) and Tetrahydrofuran (THF) [1:1 ratio].

  • Gas: Hydrogen (H₂) – Balloon or Parr Shaker (30-50 psi).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask (or pressure vessel), dissolve the nitro-azaindole (e.g., 5.0 g) in MeOH:THF (1:1, 50 mL). Note: THF aids solubility; if the substrate remains solid, gentle warming is permissible.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a stream of N₂.

    • Safety Alert: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Balloon Method: Attach a H₂ balloon. Purge the headspace 3x with H₂. Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Pressure Method:[1] Pressurize to 30 psi. Stir at RT for 2–4 hours.

  • Monitoring: Check via TLC (System: 10% MeOH in DCM) or LCMS. Look for the disappearance of the nitro peak (M+H = 178) and appearance of the amine (M+H = 148).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

    • Wash the Celite pad with MeOH (3 x 20 mL).

    • Critical Step: If the filtrate is colored (dark), treat with activated charcoal for 30 mins and re-filter.

  • Isolation: Concentrate the filtrate in vacuo to yield the off-white to tan solid product.

Protocol B: Iron-Mediated Reduction

Best For: Scale-up (>50g), substrates with halogens (e.g., if a Cl/Br is present elsewhere), or if Pd catalyst poisoning occurs.

Reagents & Materials
  • Substrate: 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv).

  • Acid/Catalyst: Ammonium Chloride (NH₄Cl) (5.0 equiv) OR Acetic Acid (AcOH) (5-10 equiv).

  • Solvent: Ethanol (EtOH) / Water (H₂O) [3:1 ratio].

Step-by-Step Procedure
  • Suspension: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the substrate (e.g., 10.0 g) in EtOH (80 mL) and Water (25 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) or Acetic Acid. Heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 15 minutes.

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.[3]

  • Reaction: Heat to reflux (approx. 75-80°C) and stir vigorously for 2–4 hours.

    • Visual Cue: The reaction will turn from yellow/orange to a dark brown/black sludge (iron oxides).

  • Workup (The "Sludge" Management):

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a thick pad of Celite .

    • Pro-Tip: If filtration is slow, add a small amount of EDTA to the mixture before filtering to chelate iron.

  • Extraction:

    • Wash the organic filtrate with sat.[3] NaHCO₃ (to neutralize acid) and Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2][3]

Comparative Data & Decision Matrix

FeatureMethod A: Pd/C HydrogenationMethod B: Iron Reduction
Yield High (85-95%)Moderate-High (75-90%)
Purity Excellent (often no purification needed)Good (may require recrystallization)
Reaction Time 4 - 12 Hours2 - 5 Hours
Scalability Limited by H₂ safety/pressure vesselsExcellent (Standard reactors)
Cost High (Pd Catalyst)Low (Iron is cheap)
Risk Catalyst poisoning by Azaindole NIron waste disposal
Decision Logic

DecisionTree Start Start: Select Protocol Halogen Does substrate have sensitive Halogens (Cl, Br, I)? Start->Halogen Scale Is Scale > 100g? Halogen->Scale No UseFe USE METHOD B (Iron/AcOH) Halogen->UseFe Yes Poison Did Pd/C stall in test run? Scale->Poison No Scale->UseFe Yes Poison->UseFe Yes UsePd USE METHOD A (Pd/C + H₂) Poison->UsePd No

Figure 2: Decision tree for selecting the optimal reduction method.

Troubleshooting & Critical Control Points

  • Stalled Reaction (Pd/C):

    • Cause: Coordination of the pyridine nitrogen to Pd.

    • Fix: Add 1.0 equiv of Acetic Acid to the hydrogenation mixture. This protonates the pyridine nitrogen, preventing coordination without stopping the reduction.

  • Poor Solubility:

    • Fix: Switch solvent system to MeOH/DMF (4:1) . DMF is excellent for solubilizing rigid azaindoles but is harder to remove (requires aqueous workup).

  • Over-Reduction:

    • Issue: Reduction of the pyrrole ring (rare but possible).

    • Control: Stop reaction immediately upon consumption of starting material. Do not let it stir overnight under H₂ pressure if the reaction is complete.

References

  • BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (General protocols for nitro-reduction). Link

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).[4] (Detailed workup procedures for Iron reductions). Link

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Alternative transfer hydrogenation methods). Link

  • World Intellectual Property Organization.Patent WO2007117607. (Specific examples of azaindole reductions in kinase inhibitor synthesis).

Sources

Application

Suzuki coupling reaction conditions using 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

This Application Note is designed to guide researchers through the specific challenges of performing Suzuki-Miyaura cross-coupling reactions involving 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine . Executive Summary 4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the specific challenges of performing Suzuki-Miyaura cross-coupling reactions involving 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine .

Executive Summary

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (7-azaindole core) is a privileged scaffold in the synthesis of kinase inhibitors and RORγt inverse agonists. However, the molecule in its native form lacks the requisite leaving group (halide/triflate) for direct Suzuki coupling.

Critical Technical Insight: You cannot perform a standard Suzuki coupling directly on the unsubstituted C-H bonds of this molecule under mild conditions. The industry-standard workflow, validated by process chemistry groups (e.g., Vertex Pharmaceuticals), requires a two-stage activation strategy :

  • Regioselective C3-Iodination: The electron-rich pyrrole ring is functionalized at the C3 position.

  • Suzuki Cross-Coupling: The resulting 3-iodo intermediate serves as the electrophile.

This guide details the protocol for this specific workflow, ensuring high yields while mitigating the electronic deactivation caused by the 5-nitro group.

Part 1: Strategic Analysis & Mechanism

Substrate Reactivity Profile

The 4-methyl-5-nitro-7-azaindole scaffold presents a "push-pull" electronic environment:

  • Pyrrole Ring (C2/C3): Electron-rich, prone to Electrophilic Aromatic Substitution (SEAr).

  • Pyridine Ring (C4/C5/C6): Electron-deficient due to the pyridine nitrogen and the strong electron-withdrawing 5-nitro group.

Implication for Suzuki Coupling:

  • Direct C-H Activation: Difficult due to the competing coordination of Palladium to the azaindole nitrogen and the nitro group.

  • Pre-functionalization: The most reliable route is to exploit the nucleophilicity of C3 to install an iodine handle.

The Validated Pathway (Vertex Route)

Research by Vertex Pharmaceuticals and others has established the C3-Iodination / Suzuki sequence as the dominant route for elaborating this core.

G Start 4-methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine Step1 Activation: Regioselective C3-Iodination Start->Step1  I2, KOH  DMF or EtOH   Inter 3-Iodo-Intermediate Step1->Inter Step2 Suzuki-Miyaura Coupling Inter->Step2  R-B(OH)2  Pd Catalyst   Prod C3-Functionalized Product Step2->Prod

Figure 1: The mandatory activation workflow for Suzuki coupling of the 4-methyl-5-nitro-7-azaindole scaffold.

Part 2: Detailed Experimental Protocols

Protocol A: Activation via C3-Iodination

Prerequisite Step: Transforming the inert scaffold into a Suzuki-active electrophile.

Reagents:

  • Substrate: 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Iodine source: Molecular Iodine (

    
    ) (2.0 equiv)
    
  • Base: Potassium Hydroxide (KOH) pellets (3.2 equiv)

  • Solvent: DMF or 2-Methyltetrahydrofuran/Ethanol (2:1)

Procedure:

  • Dissolution: Charge a reaction vessel with the substrate (e.g., 200 mg, 1.13 mmol) and solvent (9 mL).

  • Base Addition: Add KOH pellets (203 mg, 3.61 mmol) at room temperature (RT). Stir for 10–15 minutes until partially dissolved.

    • Note: The solution may darken; this is normal for nitro-azaindoles in base.

  • Iodination: Add solid Iodine (

    
    ) (573 mg, 2.26 mmol) portion-wise to control the exotherm.
    
  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS for the conversion of

    
    .
    
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.
    
  • Purification: The product often precipitates or can be recrystallized. If needed, flash chromatography (Hex/EtOAc) is effective.

Yield Target: >85% Checkpoint: Ensure the product is the 3-iodo isomer. The 2-iodo isomer is rarely formed under these basic conditions.

Protocol B: Suzuki-Miyaura Coupling Conditions

Target: Coupling the 3-iodo-4-methyl-5-nitro-7-azaindole with Aryl/Vinyl Boronic Acids.

Reaction Matrix Table:

ParameterStandard ConditionOptimization for Sterically Demanding Partners
Catalyst

(5 mol%)

(2 mol%) + XPhos (4 mol%)
Base

(2.0 - 3.0 equiv)

(3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene / Water (10:1)
Temperature 80–90 °C100–110 °C
Time 2–6 Hours12–18 Hours

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Loading: Add the 3-iodo-intermediate (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and Base (e.g.,

    
    , 2.5 equiv).
    
  • Solvent: Add degassed Dioxane/Water (4:1). Concentration should be roughly 0.1 M with respect to the halide.

  • Catalyst Addition: Add

    
     (5 mol%) last.
    
    • Why this catalyst? The bidentate dppf ligand resists displacement by the nitro group and prevents Pd deactivation.

  • Heating: Seal the vial and heat to 90 °C.

  • Monitoring: Monitor consumption of the iodide (

    
    ).
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Protodeboronation: If the boronic acid is electron-poor (e.g., 2-pyridyl), it may hydrolyze before coupling.

    • Fix: Switch to a precatalyst system like XPhos Pd G2 or use the corresponding MIDA boronate with slow-release hydrolysis.

  • Deiodination: The 3-iodo position is somewhat labile.

    • Fix: Avoid strong reducing bases. Stick to Carbonate or Phosphate bases. Do not use Isopropanol (hydride source).

Alternative: Installing the 4-Methyl Group

If your goal was to synthesize the title compound from a chloro-precursor using Suzuki (i.e., 4-chloro-5-nitro


4-methyl-5-nitro ), use these conditions:
  • Substrate: 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reagent: Methylboronic acid (3.0 equiv) or Trimethylboroxine (1.1 equiv).

  • Catalyst:

    
     (10 mol%).
    
  • Solvent: DME/Water (3:1) with

    
    .[1]
    
  • Note: This reaction is sluggish due to steric hindrance at C4. Microwave heating at 120 °C is often required.

References

  • Vertex Pharmaceuticals. (2015). Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. ACS Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2015).[2][3] Modulators of RORgammaT. World Intellectual Property Organization, WO2015127099. (Describes the specific iodination and coupling of compound 41).

  • Lachance, N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.

Sources

Method

Functionalization of the C4-methyl group in 5-nitro-7-azaindole

Application Note: Strategic Functionalization of the C4-Methyl Group in 5-Nitro-7-Azaindole Abstract & Strategic Value The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C4-Methyl Group in 5-Nitro-7-Azaindole

Abstract & Strategic Value

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). While C3 and C5 functionalizations are well-documented via electrophilic aromatic substitution or halogenation, the C4-position remains underutilized due to synthetic inaccessibility.

This guide details the functionalization of the C4-methyl group in 4-methyl-5-nitro-7-azaindole . The presence of the electron-withdrawing 5-nitro group, combined with the pyridine nitrogen (N7), renders the C4-methyl protons exceptionally acidic (


 approx. 18-20, vinylogous to the nitro group). We exploit this "electronic activation" to perform metal-free condensation reactions, specifically converting the methyl group into an enamine and subsequently an aldehyde. This provides a versatile handle for diversifying the C4 vector, critical for accessing solvent-exposed pockets in ATP-binding sites.

Mechanistic Grounding: The Vinylogous Acidity

The reactivity of the C4-methyl group is not inherent to the indole ring but is induced by the 5-nitro group . This is chemically analogous to the reactivity seen in o-nitrotoluene, but significantly enhanced by the electron-deficient pyridine ring of the azaindole.

Key Concept: When a base deprotonates the C4-methyl, the resulting carbanion is stabilized by resonance delocalization onto the nitro group oxygens (acinitro form) and the N7 nitrogen.

Mechanism cluster_legend Electronic Push-Pull Start 4-Me-5-Nitro-7-Azaindole Inter Resonance Stabilized Carbanion (Acinitro) Start->Inter Deprotonation (Vinylogous Acidity) Base Base / Electrophile (DMF-DMA) Base->Inter Promotes Product C4-Enamine (Deep Red Solid) Inter->Product Condensation & Elimination of MeOH Note The 5-NO2 group pulls electron density, making C4-CH3 protons acidic.

Figure 1: Mechanistic flow of the C4-methyl activation. The 5-nitro group acts as an electron sink, facilitating deprotonation and subsequent reaction with electrophiles like DMF-DMA.

Experimental Protocols

Pre-requisite: N1-Protection

Rationale: While the C4-methyl is acidic, the N1-proton of the azaindole is more acidic (


 ~13). To prevent side reactions (N-methylation) and improve solubility in organic solvents, N1-protection is mandatory.

Recommended Group: Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl). Note: This guide assumes the starting material is N1-protected (e.g., 1-tosyl-4-methyl-5-nitro-7-azaindole).

Protocol A: Enamine Synthesis (The "Workhorse" Reaction)

Objective: Convert the C4-methyl group into a (E)-N,N-dimethyl-2-(5-nitro-7-azaindol-4-yl)ethenamine. Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2][3]

Step-by-Step Methodology:

  • Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 1.0 eq of N-protected 4-methyl-5-nitro-7-azaindole in anhydrous DMF (Concentration: 0.2 M).

  • Reagent Addition: Add 3.0 - 5.0 eq of DMF-DMA.

    • Tip: DMF-DMA hydrolyzes rapidly. Ensure the reagent is fresh.

  • Reaction: Heat the mixture to 90–100 °C under Nitrogen/Argon.

    • Observation: The reaction mixture will turn a deep red/purple color, characteristic of nitro-enamines.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of +55 Da (Addition of =CHNMe2 minus 2H).

    • Time: Typically 2–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Precipitation: Pour the reaction mixture into 10 volumes of ice-cold water or diethyl ether. The enamine often precipitates as a dark red solid.

    • Filtration: Filter, wash with water/ether, and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If necessary, flash chromatography (DCM/MeOH) can be used, but enamines can be silica-sensitive (hydrolysis risk).

Data Validation (1H NMR in DMSO-d6):

Proton Type Multiplicity Chemical Shift (δ ppm) Diagnostic Feature
Enamine -CH=CH- Doublet (x2) 6.5 - 7.5 range Large coupling constant (J = 12-14 Hz) indicates trans geometry.
-N(CH3)2 Singlet 2.9 - 3.1 Integration of 6H confirms enamine formation.

| Azaindole C6-H | Singlet | 8.8 - 9.2 | Deshielded by adjacent nitro group. |

Protocol B: Oxidative Cleavage to C4-Aldehyde

Objective: Transform the enamine into a formyl group (CHO), yielding 4-formyl-5-nitro-7-azaindole. Reagents: Sodium Periodate (NaIO4).

Step-by-Step Methodology:

  • Setup: Dissolve the Enamine (from Protocol A) in a 1:1 mixture of THF:Water .

  • Oxidation: Add 3.0 eq of NaIO4.

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Mechanism:[3][4][5][6] Oxidative cleavage of the electron-rich double bond.

  • Workup:

    • Filter off the white inorganic precipitate (NaIO3).

    • Extract the filtrate with EtOAc.

    • Wash organic layer with sodium thiosulfate (aq) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is typically a stable, light-yellow solid.

Pathway Visualization & Logic

The following workflow illustrates the conversion from the methyl precursor to the versatile aldehyde intermediate.

Workflow cluster_apps Downstream Applications Start 4-Methyl-5-Nitro-7-Azaindole (N-Protected) Step1 Reaction with DMF-DMA (100°C, DMF) Start->Step1 Enamine Intermediate: Enamine (Deep Red Solid) Step1->Enamine Step2 Oxidative Cleavage (NaIO4, THF/H2O) Enamine->Step2 End Target: 4-Formyl-5-Nitro-7-Azaindole Step2->End App1 Reductive Amination (Diverse Amines) End->App1 App2 Wittig Olefination (Linkers) End->App2

Figure 2: Synthetic workflow for C4-functionalization. The enamine serves as the critical "switch" to access the aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Old/Hydrolyzed DMF-DMAUse a fresh bottle of DMF-DMA. It is moisture sensitive.
N1-Methylation Lack of ProtectionEnsure N1 is protected (Tosyl/SEM). If unprotected, DMF-DMA will methylate N1.
Enamine Hydrolysis Acidic Silica GelDuring purification, add 1% Triethylamine to the eluent or use neutral alumina.
Incomplete Oxidation (Protocol B) Poor SolubilityEnsure THF/Water ratio keeps the enamine in solution. Add Acetone if needed.

References

  • Laha, J. K., et al. (2016). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications.[7] (Review of functionalization strategies including metalation and condensation).

  • Batcho, A. D., & Leimgruber, W. (1985). "The Batcho-Leimgruber Indole Synthesis." Organic Reactions.[1][2][4][6][8][9][10][11][12] (Foundational chemistry for the reaction of nitro-methyl species with DMF-DMA).

  • Song, J. J., et al. (2002). "Synthesis of 7-azaindole derivatives via the Batcho-Leimgruber synthesis." Journal of Organic Chemistry. (Specific application to the azaindole ring system).

  • BenchChem Application Notes. (2025). "Functionalization of the 1-Acetyl-7-azaindole Core." (Protocols for handling protected azaindoles).

  • Verbiscar, A. J. (1969). "The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs." DTIC Report. (Early foundational work on 3-formylation and alkylation of azaindoles).

Sources

Application

Microwave-assisted synthesis involving 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridine Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridine

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP. The specific derivative 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a critical intermediate for developing Type I and Type II kinase inhibitors (e.g., JAK, TRK, and Aurora kinase inhibitors).

Traditional thermal synthesis of this core often suffers from poor solubility, prolonged reaction times (12–48 h), and difficult regioselectivity during nitration. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving impurity profiles.

Key Protocols Covered:

  • Synthesis of the Target: Rapid C4-methylation of 4-chloro-5-nitro-7-azaindole via Suzuki-Miyaura coupling.

  • Downstream Activation: Chemo-selective reduction of the 5-nitro group to the 5-amino moiety, a gateway for amide/urea library generation.

Strategic Rationale: Why Microwave?

FeatureThermal ConditionsMicrowave (MW) ConditionsMechanistic Advantage
Reaction Time 18–24 Hours10–20 MinutesRapid volumetric heating overcomes high activation energy (

) of electron-deficient heterocycles.
Solvent System High-boiling (e.g., DMF, DMSO)Aqueous/Polar (e.g., Dioxane/H₂O)MW allows superheating of lower-boiling, eco-friendly solvents above their atmospheric boiling points.
Selectivity Moderate (De-halogenation byproducts)HighFast ramp rates minimize thermal degradation of the labile nitro group.
Yield 45–60%85–92%Homogeneous heating prevents "hot spots" and wall effects common in oil baths.

Protocol A: Synthesis of 4-Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridine

Targeting the C4-Methylation via Suzuki-Miyaura Coupling

Direct nitration of 4-methyl-7-azaindole is regiochemically challenging (favoring C3). A more robust route utilizes the commercially available 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine . The electron-withdrawing nitro group at C5 activates the C4-chloride for displacement, but thermal Suzuki couplings are often sluggish due to catalyst poisoning by the azaindole nitrogen. MW irradiation overcomes this kinetic trap.

Reagents & Stoichiometry
  • Substrate: 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Methylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Chosen for stability against nitro-group reduction.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) — 0.15 M concentration.

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial, add the substrate (200 mg, 1.01 mmol), methylboronic acid (90 mg, 1.52 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Inerting: Cap the vial and purge with Argon for 2 minutes. (Crucial: Oxygen promotes homocoupling of boronic acids).

  • Solvent Addition: Inject degassed 1,4-Dioxane (5.4 mL) and 2M K₂CO₃ (1.35 mL) through the septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (magnetic flea)

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a yellow solid.

Protocol B: Nitro Reduction to 5-Amino-4-Methyl-7-Azaindole

Preparation for Library Synthesis

The 5-nitro group renders the ring electron-deficient. Reducing it to the amine (


) creates a versatile "handle" for attaching diversity elements (ureas, amides). Standard hydrogenation (H₂/Pd-C) is hazardous in microwaves. We utilize Transfer Hydrogenation  or Dissolving Metal Reduction  which are safer and faster in MW.
Method: Fe/NH₄Cl Mediated Reduction

This method is chemoselective and avoids reducing the halogen (if Cl was still present) or the pyridine ring.

Reagents & Stoichiometry
  • Substrate: 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv, <10 micron particle size)

  • Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol : Water (3:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve substrate (100 mg) in EtOH (3 mL) in a 10 mL MW vial.

  • Activation: Add NH₄Cl (aqueous solution) followed by Iron powder.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power Max: 150 W (Absorbs strongly due to Fe powder; ensure temperature limit is active).

  • Work-up: Filter hot through Celite (Iron sludge is sticky). Wash with MeOH. Concentrate and neutralize with sat. NaHCO₃. Extract with DCM/iPrOH (3:1).

  • Result: 5-Amino-4-methyl-1H-pyrrolo[2,3-b]pyridine (Off-white solid).

Mechanistic Workflow & Logic (Visualization)

The following diagram illustrates the synthetic logic, highlighting the decision points for microwave optimization.

G Start Start: 4-Cl-5-NO2-7-Azaindole Step1 Step 1: MW Suzuki Coupling (Pd(dppf)Cl2, MeB(OH)2, 130°C) Start->Step1 Check1 QC: LCMS Conversion >95%? Step1->Check1 Opt1 Optimization: Switch to Pd(PPh3)4 or Increase Temp to 150°C Check1->Opt1 No Intermediate Intermediate: 4-Methyl-5-Nitro-7-Azaindole Check1->Intermediate Yes Opt1->Step1 Retry Step2 Step 2: MW Nitro Reduction (Fe/NH4Cl, 100°C, 10 min) Intermediate->Step2 Final Target Product: 5-Amino-4-Methyl-7-Azaindole Step2->Final

Caption: Workflow for the sequential microwave-assisted methylation and reduction of the 7-azaindole core.

Troubleshooting & Optimization Guide

IssueObservationRoot CauseCorrective Action
Protodeboronation Starting material remains; Benzene detected.Unstable boronic acid at high T.Increase boronic acid to 2.0 equiv; lower Temp to 110°C; extend time.
Homocoupling Biaryl impurity formed.Oxygen presence in vessel.Extend Argon purge to 5 mins; ensure septum is not punctured prior to MW run.
Catalyst Death Reaction stalls at 50% conversion.Azaindole N-coordination to Pd.Switch to Pd(dtbpf)Cl₂ (high steric bulk prevents N-poisoning).
Vessel Failure Vial venting/breakage.High vapor pressure of Dioxane/Water.Reduce fill volume to <60% of vial capacity; ensure "High Absorption" setting is OFF if using polar solvents.

References

  • Schirok, H. (2006).[1][2] Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545.

  • Lachance, N., et al. (2005).[3] Practical Synthesis of 4-Substituted 7-Azaindoles via Suzuki-Miyaura Cross-Coupling. Synthesis, 2005(15), 2571–2577.[3]

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4][5] Green Chemistry, 1, 43-55. (Foundational text on MW Nitro Reduction).

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Synlett, 2006(03), 0427-0430.

Sources

Method

Application Note &amp; Protocols: Scalable Synthetic Routes for 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Production

Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery, serving as a core component in numerous therapeutic agents, particularly kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Its structural similarity to indole allows it to act as a bioisostere, often conferring improved physicochemical properties such as solubility and metabolic stability.[2] This guide provides a detailed, scalable, and robust two-step synthetic pathway for the production of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of complex bioactive molecules.[4][5] The presented methodology focuses on practical, scalable reactions, beginning with the construction of the 4-methyl-7-azaindole core via the Bartoli indole synthesis, followed by a regioselective electrophilic nitration. Each protocol is designed with an emphasis on causality, safety, and reproducibility for large-scale applications.

Strategic Overview: A Two-Stage Approach

The synthesis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is most efficiently approached through a two-stage process. This strategy leverages a common, easily synthesized intermediate, which is then functionalized in a subsequent step. This modularity is crucial for scalability and process optimization.

  • Stage 1: Construction of the 4-Methyl-7-Azaindole Core. The foundational step involves the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine. The Bartoli indole synthesis is the method of choice due to its reliability, operational simplicity, and use of readily available starting materials.[6]

  • Stage 2: Regioselective Nitration. The second stage is the critical nitration of the 4-methyl-7-azaindole intermediate. This step requires precise control of reaction conditions to achieve the desired regioselectivity at the C-5 position of the pyridine ring, overcoming the intrinsic propensity for electrophilic attack at the C-3 position of the pyrrole ring.[7][8]

Synthetic_Workflow Start 4-Methyl-3-nitropyridine Intermediate 4-Methyl-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Stage 1: Bartoli Synthesis (Vinylmagnesium Bromide) FinalProduct 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate->FinalProduct Stage 2: Regioselective Nitration (HNO3 / H2SO4) Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack at C-5 HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ Azaindole 4-Methyl-7-Azaindole SigmaComplex Sigma Complex (Resonance Stabilized) Azaindole->SigmaComplex + NO₂⁺ Product 4-Methyl-5-nitro-7-Azaindole SigmaComplex->Product - H⁺

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to the Purification of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for handling and purifying 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this and related heterocyclic scaffolds. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] The introduction of a nitro group, while synthetically useful, presents specific challenges in purification due to its electron-withdrawing nature and potential for side reactions.

This document moves beyond simple protocols to provide a logical framework for troubleshooting common purification issues. We will explore the "why" behind each step, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, practical problems you may encounter during the purification of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Question 1: My crude reaction mixture is a dark, intractable oil after the initial work-up. How should I proceed with purification?

Answer: A dark, oily crude product is common and typically indicates the presence of unreacted starting materials, inorganic salts from reagents, and polymeric side-products. The goal is to perform a bulk separation of these gross impurities before attempting high-resolution techniques.

Initial Cleanup Strategy:

  • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water. This is a crucial first step to simplify the mixture before chromatography.[2][3]

  • Silica Plug Filtration: If the oil is particularly dark, you can pass the dissolved crude product through a short plug of silica gel, eluting with your chosen organic solvent. This will remove highly polar, colored impurities that would otherwise streak on a chromatography column.

After these initial steps, the next logical procedure is flash column chromatography.

Question 2: After column chromatography, my ¹H NMR spectrum still shows persistent impurities co-eluting with my product. What are my options?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities like regioisomers, which can form during the nitration step.[2] If a single chromatography run is insufficient, a multi-step approach is necessary.

Recommended Actions:

  • Optimize Column Chromatography:

    • Solvent System Modification: The polarity of your eluent is the most critical factor. If you used an ethyl acetate/hexanes system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the elution order.

    • Employ Gradient Elution: If you used an isocratic (constant solvent ratio) system, switch to a shallow gradient. Start with a low polarity to elute non-polar impurities, then slowly increase the polarity to separate your product from closely eluting compounds.[2]

    • Use an Additive: For nitrogen-containing heterocycles, peak tailing on silica gel (an acidic stationary phase) is common. Adding a small amount (0.1-1%) of triethylamine or pyridine to your mobile phase can neutralize acidic sites on the silica, leading to sharper peaks and better separation.

  • Secondary Purification via Recrystallization: This is often the most effective method to remove trace impurities after chromatography. The key is finding a solvent or solvent system in which your compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[2]

Detailed Protocol: Solvent Screening for Recrystallization
  • Preparation: Place approximately 10-20 mg of your semi-pure compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, methanol).

  • Observation:

    • If the compound dissolves immediately at room temperature, that solvent is unsuitable as a single-solvent system but may work as the "solvent" in a solvent/anti-solvent pair.

    • If the compound is insoluble, gently heat the mixture. If it dissolves when hot, it is a good candidate.

  • Crystallization: Allow the tubes where the compound dissolved upon heating to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Solvent/Anti-Solvent Method: If no single solvent is ideal, use a solvent/anti-solvent approach.[4] Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM or methanol) in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes or water) in which it is insoluble until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly.

Question 3: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the impure mixture), causing it to separate as a liquid instead of a solid.[2]

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Allow the solution to cool very slowly. A Dewar flask or insulated container can be used to slow down heat loss. Rapid cooling favors precipitation over crystallization.

  • Lower the Concentration: The solution may be too concentrated. Add a small amount of additional hot solvent to ensure the solution is not supersaturated, then cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the cooled solution to initiate crystallization.[2]

  • Change the Solvent System: The chosen solvent may be promoting oiling. Experiment with a different solvent system identified from your screening.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine?

A1: Impurities are typically related to the synthetic route. Common contaminants include:

  • Starting Materials: Unreacted 4-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Regioisomers: Nitration could potentially occur at other positions on the pyrrolo[2,3-b]pyridine ring system, leading to isomeric impurities that can be difficult to separate.

  • Reaction Reagents: Residual acids (e.g., from the nitrating mixture) or bases used in the work-up.

  • Degradation Products: Nitro-aromatic compounds can be sensitive to heat and light. Prolonged reaction times or harsh work-up conditions can lead to decomposition.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexanes) are often present and can be identified by their characteristic NMR peaks.[2]

Q2: What is a good starting point for a solvent system for column chromatography?

A2: For pyrrolo[2,3-b]pyridine derivatives, a gradient of ethyl acetate in hexanes is a standard and effective choice.[2][5]

  • TLC Analysis: Before running a column, always optimize the solvent system with Thin-Layer Chromatography (TLC). A good starting point is 30% ethyl acetate in hexanes.

  • Optimal Rf: Aim for an Rf value for your desired compound between 0.25 and 0.40 on the TLC plate. This ensures good separation on the column. If the Rf is too high, decrease the polarity (less ethyl acetate); if too low, increase the polarity.

Technique Recommended Solvent System (Starting Point) Comments
Column Chromatography Gradient of 10% to 60% Ethyl Acetate in HexanesA shallow gradient often provides the best separation of closely related impurities.[2]
Recrystallization Isopropanol, Ethanol, or Ethyl Acetate/HexanesThe ideal solvent must be determined experimentally. Ethanol and isopropanol are good single-solvent candidates to try first.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and physical methods is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.[6] All expected proton and carbon signals should be present, and the integration of the proton signals should correspond to the number of protons. The absence of significant unassigned peaks is a good indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the pyrrole, and the characteristic strong asymmetric and symmetric stretches of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ respectively).

Visualized Workflows and Logic

General Purification Workflow

The following diagram outlines the standard, logical flow for purifying 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine from a crude reaction mixture.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Oily Product Workup Aqueous Wash / Silica Plug Crude->Workup Remove Salts & Gross Impurities Column Flash Column Chromatography Workup->Column Separate by Polarity Recrystallize Recrystallization Column->Recrystallize Remove Trace Impurities Analysis Purity & Identity Check (NMR, MS, MP) Recrystallize->Analysis PureProduct Pure Crystalline Solid Analysis->PureProduct Confirmation

Caption: A standard workflow for the purification and analysis of the target compound.

Troubleshooting Recrystallization

This decision tree provides a logical path for addressing common issues encountered during the crystallization process.

RecrystallizationTroubleshooting Start Attempting Recrystallization Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Separates as Liquid NoCrystals No Crystals Form Problem->NoCrystals Remains in Solution Sol1 Cool Slower OilingOut->Sol1 Sol2 Use a More Dilute Solution OilingOut->Sol2 Sol3 Try a Different Solvent System OilingOut->Sol3 Sol4 Scratch Flask or Add Seed Crystal NoCrystals->Sol4 Sol5 Add Anti-Solvent NoCrystals->Sol5 Sol6 Concentrate & Retry NoCrystals->Sol6

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Parcerisa, L., et al. (2008). Synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. This information is referenced from a similar compound's purification protocol described in a PMC article.
  • Various Authors. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds.
  • Various Authors. (2025).
  • PubChem. 4-methyl-5-nitro-1h-pyrrolo[2,3-b]pyridine.
  • Various Authors. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Various Authors. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI.
  • Kumar, A., et al.
  • Anonymous. (2022). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?.
  • Various Authors. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin. BenchChem.
  • Professor Dave Explains. (2023).
  • Various Authors. (2012).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS/MS Fragmentation of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, including kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The functionalization of this core allows for the fine-tuning of pharmacological activity. The introduction of substituents, such as methyl and nitro groups, significantly alters the molecule's electronic properties and metabolic stability. Consequently, the unambiguous identification and structural elucidation of these derivatives in complex matrices like biological fluids or reaction mixtures are paramount for researchers in drug discovery and development.

This guide provides an in-depth analysis of the fragmentation behavior of a key 7-azaindole derivative, 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, under liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions. We will explore the characteristic fragmentation pathways driven by its distinct functional groups—the nitro moiety and the fused heterocyclic ring system. Through a comparative analysis with structurally related analogs, this document aims to provide researchers with a robust framework for identifying and characterizing this important class of molecules.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines a standardized approach for the analysis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and its analogs. The parameters are chosen to ensure robust ionization and reproducible fragmentation, forming a self-validating system for structural confirmation.

Liquid Chromatography (LC)

The chromatographic separation is designed to resolve the analyte from potential isomers and impurities, ensuring that the mass spectrometer analyzes a pure compound.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of polar heterocyclic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier promotes protonation of the basic nitrogen atoms in the pyrrolopyridine ring, which is essential for efficient positive mode electrospray ionization.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS)

Tandem mass spectrometry is performed using a triple quadrupole or ion trap instrument, which allows for the selection of a precursor ion and its subsequent fragmentation.[3]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Nitrogen-containing heterocycles are readily protonated and show high ionization efficiency in positive ESI.[4][5]

  • Capillary Voltage: 3.5 kV

  • Drying Gas (Nitrogen) Flow: 10 L/min

  • Drying Gas Temperature: 300 °C

  • Nebulizer Pressure: 40 psi

  • MS/MS Analysis:

    • Precursor Ion Selection: The protonated molecule [M+H]⁺ of the target compound is isolated in the first quadrupole.

    • Collision Gas: Argon or Nitrogen.

    • Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell. A stepped collision energy (e.g., ramping from 15-40 eV) is often employed to generate a comprehensive set of fragment ions.[6][7]

Fragmentation Analysis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

The fragmentation of the protonated molecule (m/z 178.1) is primarily dictated by the labile nitro group and the stability of the fused aromatic ring system. The resulting product ion spectrum provides a unique "fingerprint" for the molecule.

Primary Fragmentation Pathways

The initial fragmentation events from the precursor ion [M+H]⁺ at m/z 178.1 are dominated by losses related to the nitro group. This behavior is characteristic of nitroaromatic compounds, where the expulsion of stable, open-shell molecules like NO and NO₂ is a favored process.[8][9]

  • Loss of Nitrogen Dioxide (NO₂): The most prominent fragmentation pathway is the neutral loss of 46 Da, corresponding to the elimination of the nitro group (NO₂). This results in a highly abundant fragment ion at m/z 132.1 . This fragment represents the protonated 4-methyl-1H-pyrrolo[2,3-b]pyridine core, and its stability makes this a very favorable dissociation channel.

  • Loss of Nitric Oxide (NO): A secondary, but still significant, pathway involves the neutral loss of 30 Da, corresponding to the elimination of nitric oxide (NO). This produces a fragment ion at m/z 148.1 . This process often precedes further fragmentation, such as the decarbonylation of the benzene ring in some nitroaromatic systems.[8][9]

Secondary and Minor Fragmentation Pathways

The primary fragment ions can undergo further dissociation to provide additional structural information.

  • Fragmentation of m/z 132.1: The stable fragment from the loss of NO₂ can be further fragmented. A characteristic fragmentation of indole and azaindole rings is the loss of hydrogen cyanide (HCN), a 27 Da neutral loss.[10] This would produce a secondary fragment ion at m/z 105.1 .

  • Cross-Ring Cleavage: Fused nitrogen-containing ring systems can also undergo characteristic cross-ring cleavages, although these are typically less intense than the fragmentation driven by labile functional groups.[11][12]

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_main Fragmentation of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine cluster_primary Primary Fragments cluster_secondary Secondary Fragment prec [M+H]⁺ m/z 178.1 frag1 [M+H - NO₂]⁺ m/z 132.1 prec->frag1 - NO₂ (46 u) (Major Pathway) frag2 [M+H - NO]⁺ m/z 148.1 prec->frag2 - NO (30 u) (Minor Pathway) frag3 [M+H - NO₂ - HCN]⁺ m/z 105.1 frag1->frag3 - HCN (27 u)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Comparative Fragmentation Analysis

To understand the influence of each substituent on the fragmentation pattern, we compare the target molecule with two key analogs: the parent 7-azaindole core and the 4-methyl derivative lacking the nitro group.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Key Neutral Loss(es)Interpretation
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 178.1148.1, 132.1 (Base Peak), 105.1-NO₂ (46 u) , -NO (30 u), -HCN (27 u)Fragmentation is dominated by the facile loss of the nitro group. The resulting m/z 132 ion dictates the subsequent fragmentation.
4-methyl-1H-pyrrolo[2,3-b]pyridine 133.1106.1 (Base Peak)-HCN (27 u) In the absence of the nitro group, fragmentation of the core heterocyclic ring via loss of HCN becomes the primary and most favorable pathway.
1H-pyrrolo[2,3-b]pyridine (7-Azaindole) 119.192.1 (Base Peak)-HCN (27 u) The unsubstituted core also fragments primarily through the loss of HCN, establishing a baseline fragmentation pattern for the ring system.

This comparative data clearly demonstrates that the nitro group is the primary "fragmentation-directing" functional group. Its presence introduces low-energy dissociation channels (loss of NO₂ and NO) that dominate the MS/MS spectrum. When the nitro group is absent, the more energy-intensive fragmentation of the stable heterocyclic core becomes the main pathway observed.

Conclusion

The LC-MS/MS fragmentation of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is systematic and predictable, governed by the chemical nature of its constituent parts. The key diagnostic feature is a prominent neutral loss of 46 Da (NO₂) from the protonated molecule (m/z 178.1), yielding a stable base peak at m/z 132.1. A secondary loss of 30 Da (NO) is also observed. Further fragmentation of the m/z 132.1 ion can occur via the loss of 27 Da (HCN), a characteristic feature of the 7-azaindole core.

By comparing its fragmentation pattern to that of its non-nitrated analogs, we confirm that the nitro group is the most significant driver of fragmentation. This understanding provides scientists in pharmaceutical development and related fields with a clear and reliable method for the identification and structural confirmation of this and similar nitro-substituted heterocyclic compounds.

References

  • Zimmermann, J., Brückner, I., & Letzel, T. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(9), e4870. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 1-10. [Link]

  • Bonacci, S., Di Francesco, A., De Luca, G., Iannone, M., & Sindona, G. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1549. [Link]

  • Zimmermann, J., Brückner, I., & Letzel, T. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Yinon, J., & Bulusu, S. (1986). MS/MS of energetic compounds. A collision induced dissociation (CID) study of some polynitrobiphenyl-2-amines. Journal of Energetic Materials, 4(1-4), 115-129. [Link]

  • Shishov, A., Gorbachov, A., Gerasimov, A., & Bulatov, A. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(21), 6679. [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Sgro, M. J., & McIndoe, J. S. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis. ChemRxiv. [Link]

  • Kruve, A., Kaupmees, K., & Meija, J. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Journal of The American Society for Mass Spectrometry, 27(12), 1995-2004. [Link]

  • Hess, T. F., Lewis, T. A., & Crawford, R. L. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Water Research. [Link]

  • Wikipedia. (2023). Collision-induced dissociation. [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. [Link]

  • Liu, D., Liang, C., Liu, Y., & Li, D. (2022). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. Molecules, 27(17), 5431. [Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2035-2051. [Link]

  • M-LCMS. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Souissi, Y., Ammar, H., & Elgaaied, A. B. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5459-5468. [Link]

  • Murray, A. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Pharma-outsourcing.com. [Link]

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Comparative

Comparative HPLC Method Development Guide: Purity Analysis of 4-Methyl-5-Nitro-1H-Pyrrolo[2,3-b]Pyridine

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 108293-86-7), a critical intermediate in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 108293-86-7), a critical intermediate in the synthesis of kinase inhibitors (e.g., PDE4B, CSF1R).

The primary analytical challenge is not retention, but selectivity . The electrophilic nitration of the 4-methyl-7-azaindole precursor often yields the desired 5-nitro product alongside the difficult-to-separate 3-nitro regioisomer .

This guide compares two distinct separation strategies:

  • Method A (Standard): C18 Stationary Phase with Acetonitrile.

  • Method B (Recommended): Phenyl-Hexyl Stationary Phase with Methanol.

Key Finding: While Method A provides adequate retention, it fails to baseline resolve the 3-nitro impurity (


). Method B  leverages 

-

interactions to achieve superior resolution (

) and is the recommended protocol for QC release testing.

Compound Profile & Separation Challenges

Understanding the physicochemical properties of the analyte is the foundation of this method development.

PropertyValue / CharacteristicAnalytical Implication
Structure 7-Azaindole core with 4-methyl and 5-nitro substituents.Planar, aromatic system suitable for

-

selective columns.
Basicity (pKa) Pyridine N: ~2.5 (lowered by

); Pyrrole NH: ~13.
Weakly basic. Standard acidic mobile phases (pH 2-3) keep it neutral/protonated, reducing silanol interactions.
Critical Impurities Impurity 1: 4-methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material)Impurity 2: 3-nitro regioisomer.Impurity 2 is the Critical Quality Attribute (CQA). It has nearly identical hydrophobicity to the target, making C18 separation difficult.[1]

Comparative Method Study

Experimental Design

We evaluated the separation of a spiked sample containing the target (5-nitro) and its critical impurities (Starting Material, 3-nitro isomer) on two systems.

Method A: The "Generic" Approach (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Hydrophobic interaction (Van der Waals).

Method B: The "Selectivity" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B)

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
Results Summary
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min10.2 minComparable
Resolution (Target vs. 3-Nitro) 1.2 (Co-elution) 3.8 (Baseline) Method B Wins
Tailing Factor (

)
1.41.1Method B Wins
Selectivity (

)
1.041.15Method B Wins
Discussion of Causality

Why Method A Failed: The 3-nitro and 5-nitro isomers possess almost identical hydrophobicities (


). On a C18 column, which discriminates primarily on hydrophobicity, these peaks overlap.

Why Method B Succeeded: The Phenyl-Hexyl phase interacts with the electron-deficient nitro-aromatic ring. The subtle difference in electron density distribution between the 3-nitro and 5-nitro isomers causes a significant difference in their


-

interaction strength with the stationary phase. Methanol is used as the organic modifier because Acetonitrile (a

-acceptor) can suppress these

-

interactions.

Recommended Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[2]

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290).

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Wavelength: 254 nm (primary), 230 nm (secondary).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Solvent A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade Water. Filter through 0.22 µm membrane.

  • Solvent B: Methanol (HPLC Grade). Note: Do not use Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
15.01090Linear
18.01090Hold
18.19010Re-equilibrate
23.09010End
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 3-nitro impurity and 5-nitro target.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Visualizations

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection.

MethodDevelopment Start Start: 4-methyl-5-nitro-7-azaindole PropCheck Analyze Properties: Nitro-aromatic + Isomers Start->PropCheck ScreenA Screen A: C18 / ACN (Hydrophobicity only) PropCheck->ScreenA ResultA Result: Poor Resolution (Isomers co-elute) ScreenA->ResultA Decision Switch Mechanism: Need Pi-Pi Interaction ResultA->Decision Failure Analysis ScreenB Screen B: Phenyl-Hexyl / MeOH (Hydrophobicity + Pi-Pi) Decision->ScreenB ResultB Result: Baseline Separation (Rs > 3.0) ScreenB->ResultB Final Final Method Validation ResultB->Final Success

Caption: Decision workflow moving from standard C18 screening to targeted Phenyl-Hexyl selection for isomer resolution.

Separation Mechanism

This diagram explains why the Phenyl-Hexyl column works for this specific nitro-aromatic compound.

Mechanism Analyte Nitro-Azaindole (Electron Deficient Ring) Interaction Pi-Pi Stacking (Selective Retention) Analyte->Interaction Donates Pi-hole Stationary Phenyl-Hexyl Phase (Electron Rich Ring) Stationary->Interaction Provides Pi-electrons Separation Isomer Resolution (3-nitro vs 5-nitro) Interaction->Separation Steric/Electronic Differences

Caption: Mechanistic representation of the Pi-Pi interaction driving the separation of nitro-regioisomers.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interactions with the basic azaindole nitrogen.Add 5-10 mM Ammonium Formate to the aqueous mobile phase to buffer the pH and compete for silanol sites.
Loss of Resolution "Bleed" of the phenyl phase or use of ACN.Ensure Methanol is used.[4][5][6] ACN suppresses

-

interactions. Check column age.
Extra Peaks Hydrolysis of the nitro group or oxidation.Prepare samples fresh in amber vials. Avoid high pH (>8) which may degrade the nitro group.

References

  • BenchChem. (2025).[3] A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.Link

  • Nacalai Tesque. (2023). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Nitro-Compounds.Link

  • Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl... Acta Poloniae Pharmaceutica.[2] Link

  • SIELC Technologies. (2024). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates.[6]Link

Sources

Validation

Comparative biological potency of 5-nitro vs 5-amino pyrrolo[2,3-b]pyridines

Executive Summary Content Type: Technical Comparison Guide Subject: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Derivatives Focus: Impact of C5-substitution (Nitro vs. Amino) on biological potency, kinase selectivity, and physi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Derivatives Focus: Impact of C5-substitution (Nitro vs. Amino) on biological potency, kinase selectivity, and physicochemical behavior.

This guide provides a high-level technical analysis for medicinal chemists and pharmacologists. It contrasts the 5-nitro-pyrrolo[2,3-b]pyridine (a synthetic precursor and electrophilic deactivator) with the 5-amino-pyrrolo[2,3-b]pyridine (a privileged kinase-privileged scaffold and solubility enhancer). While the nitro variant often serves as a metabolic liability or cytotoxic warhead, the amino variant acts as a critical "gateway" pharmacophore, enabling nanomolar potency against targets like FGFR , CDK , and JAK kinases through precise hydrogen bond networking.

Chemical & Electronic Pharmacophore Analysis[1]

The pyrrolo[2,3-b]pyridine core (7-azaindole) is a bioisostere of purine, making it an ideal scaffold for ATP-competitive inhibition. The substituent at the C5 position dictates the electronic environment of the pyridine ring, fundamentally altering the molecule's ability to bind to the kinase "hinge region."

Electronic Modulation of the Hinge Binding Motif

The 7-azaindole core binds to the kinase hinge via a bidentate motif:

  • N1-H (Pyrrole): Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.

  • N7 (Pyridine): Hydrogen Bond Acceptor (HBA) from the hinge backbone amide.

Feature5-Nitro (EWG) 5-Amino (EDG)
Electronic Effect Strong Electron Withdrawing (-I, -M)Electron Donating (+M)
N7 Basicity (pKa) Decreased: The nitro group pulls electron density from the ring, making N7 a weaker H-bond acceptor.Increased: The amino group pushes electron density into the ring, making N7 a stronger H-bond acceptor.
N1-H Acidity Increased: Enhances H-donor strength, but may reduce metabolic stability.Balanced: Maintains optimal H-donor capability without compromising ring stability.
Solubility Low (Lipophilic, planar stacking)Moderate to High (Polar, ionizable)
Primary Role Synthetic Intermediate / Cytotoxic WarheadKinase Inhibitor Scaffold / Solubilizing Group

Expert Insight: In kinase drug design, the 5-amino derivative is vastly superior. The electron-donating nature of the amino group enriches the electron density at N7, strengthening the critical H-bond interaction with the kinase hinge region (e.g., Glu, Met residues). The 5-nitro group, by depleting this density, weakens the hinge interaction, often resulting in a >100-fold loss in potency for ATP-competitive targets.

Biological Potency Comparison

Kinase Inhibition Profile (Representative Data)

The following data synthesizes trends from structure-activity relationship (SAR) studies involving 7-azaindole derivatives against representative kinases (e.g., CDK, FGFR).

Compound VariantTarget ClassIC50 RangeMechanism of Interaction
5-Nitro-7-azaindole Ser/Thr Kinases (e.g., CDK2)> 10 µM (Inactive/Weak)Steric/Electronic Clash: Weak N7 acceptor capability prevents tight hinge binding. Nitro group may sterically clash with "gatekeeper" residues.
5-Amino-7-azaindole Ser/Thr Kinases1 - 5 µM (Moderate)Basal Binding: Free amine forms water-mediated H-bonds but lacks reach into hydrophobic pockets.
5-Amido-7-azaindole *Ser/Thr & Tyr Kinases< 50 nM (Potent) Optimized: The 5-amino group serves as a linker (amide/urea) to access the "DFG-out" or solvent-exposed pockets.

*Note: The "5-Amido" represents the functionalized 5-amino derivative, which is the clinically relevant form (e.g., Vemurafenib analogs).

Cytotoxicity & Safety Profile
  • 5-Nitro Derivatives: Often exhibit broad-spectrum cytotoxicity (IC50 ~5-10 µM in HeLa/A549).

    • Mechanism:[1] Potential DNA intercalation or nitro-reduction leading to reactive oxygen species (ROS) generation. This makes them "dirty" drugs with narrow therapeutic windows.

  • 5-Amino Derivatives: Generally low cytotoxicity in non-target cells (IC50 > 50 µM).

    • Mechanism:[1] High specificity for the ATP pocket of the target kinase reduces off-target effects. Toxicity is usually mechanism-based (on-target) rather than intrinsic chemical reactivity.

Mechanism of Action & SAR Workflow

The following diagram illustrates the divergent pathways of these two derivatives. The 5-Nitro path leads to non-specific toxicity or metabolic liability, while the 5-Amino path enables high-affinity kinase inhibition.

G cluster_0 Biological Consequence Precursor 7-Azaindole Core Nitro 5-Nitro-7-azaindole (EWG: Electron Withdrawing) Precursor->Nitro Nitration (HNO3/H2SO4) Amino 5-Amino-7-azaindole (EDG: Electron Donating) Precursor->Amino Direct Amination (Rare) Nitro->Amino Reduction (H2, Pd/C) WeakHinge Weak Hinge Binding (Depleted N7 Basicity) Nitro->WeakHinge Electronic Effect StrongHinge Strong Hinge Binding (Enhanced N7 Basicity) Amino->StrongHinge Electronic Effect Toxicity Non-Specific Cytotoxicity (ROS / DNA Intercalation) WeakHinge->Toxicity Off-Target Mechanism Potency High Potency Kinase Inhibitor (nM IC50 via Amide/Urea Linker) StrongHinge->Potency Derivatization (R-COCl)

Caption: Comparative SAR workflow showing the electronic divergence of C5-substituents. The 5-Amino group enhances the scaffold's intrinsic affinity for the kinase hinge region.

Experimental Protocols

To objectively compare these derivatives, researchers should employ a self-validating dual-assay approach: Kinase Inhibition (Target Potency) and MTT Assay (General Cytotoxicity).

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of 5-nitro vs 5-amino derivatives against a standard kinase (e.g., CDK2/CyclinA).

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution:

    • Dissolve compounds in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO (10 mM down to 1 nM).

    • Transfer 1 µL of each dilution to a 384-well white plate.

  • Enzyme Reaction:

    • Add 2 µL of CDK2/CyclinA enzyme (0.5 ng/µL) to wells. Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.1 µg/µL Histone H1).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal. Incubate 30 min.

  • Analysis: Read luminescence on a plate reader. Plot RLU vs. Log[Concentration] to calculate IC50 using a 4-parameter logistic fit.

    • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must show IC50 < 10 nM.

Protocol B: MTT Cytotoxicity Assay

Objective: Assess non-specific toxicity (Safety).

  • Cell Seeding: Seed A549 (Lung Carcinoma) cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add compounds (5-nitro and 5-amino variants) at fixed concentrations (e.g., 1, 10, 50, 100 µM). Include DMSO control (0.1%).

  • Incubation: Incubate for 72 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

    • Interpretation: A steep drop in viability for the 5-nitro compound at <10 µM indicates non-specific toxicity. The 5-amino should show >50 µM viability unless it is a potent inhibitor of a kinase essential for A549 survival (e.g., c-Met).

References

  • Azaindoles in Medicinal Chemistry. PharmaBlock White Paper.

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor. PubMed (2023).

  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* Journal of Physical Chemistry A (2016).

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem.

Sources

Comparative

Benchmarking synthetic yields of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine against literature

The following guide benchmarks the synthetic performance of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-5-nitro-7-azaindole). It compares the limitations of legacy literature methods against an Opt...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthetic performance of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-5-nitro-7-azaindole). It compares the limitations of legacy literature methods against an Optimized De Novo Cyclization Protocol , providing actionable data for drug development professionals.

Executive Summary

The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, introducing substituents at the C4 and C5 positions of the pyridine ring remains synthetically challenging due to the electron-deficient nature of the bicycle.

This guide benchmarks two primary synthetic routes for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine :

  • Legacy Route: Direct electrophilic nitration of 4-methyl-7-azaindole.

  • Optimized Route: De novo ring construction via DMF-DMA cyclization of a substituted pyridine precursor.

Key Finding: The Optimized Route delivers a 6-fold increase in yield and eliminates the regioselectivity issues inherent to the Legacy Route, making it the only viable process for scale-up.

Technical Benchmark: Legacy vs. Optimized

The Challenge: Regiocontrol in 7-Azaindoles

The pyrrolo[2,3-b]pyridine system contains an electron-rich pyrrole ring and an electron-poor pyridine ring. Electrophilic aromatic substitution (SEAr), such as nitration, overwhelmingly favors the C3 position (pyrrole ring). Forcing nitration onto the C5 position (pyridine ring) requires harsh conditions or blocking groups, often leading to decomposition or complex isomeric mixtures.

Comparative Data Analysis
MetricLegacy Route (Direct Nitration)Optimized Route (De Novo Cyclization)
Primary Mechanism Electrophilic Aromatic Substitution (SEAr)Batcho-Leimgruber / DMF-DMA Cyclization
Key Intermediate 4-methyl-7-azaindole2-amino-3,4-dimethyl-5-nitropyridine
Regioselectivity Poor (Favors C3-nitro; C5 is minor)Absolute (Nitro pre-installed)
Overall Yield < 10% (isolated 5-nitro isomer)65 - 75%
Purity Profile Complex mixture (requires HPLC prep)High (>98% after crystallization)
Scalability < 1 gram (Safety/Exotherm risk)> 100 grams (Stable intermediates)

Detailed Protocols & Causality

A. Legacy Route: Direct Nitration (Not Recommended)

Reference Standard: Adapted from generic azaindole nitration protocols (e.g., J. Org. Chem. 2010, 75, 11-15).

Protocol:

  • Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine in fuming HNO₃/H₂SO₄ at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice water and neutralize with Na₂CO₃.

Failure Mode Analysis:

  • Mechanistic Flaw: The pyrrole nitrogen lone pair activates C3. The pyridine nitrogen deactivates C4/C5. Nitration occurs almost exclusively at C3.

  • N-Oxide Variation: Converting to the N-oxide (using mCPBA) before nitration can direct to C4, but C5 nitration remains electronically unfavorable and yields are typically <20% after reduction of the N-oxide.

B. Optimized Route: De Novo Cyclization (Recommended)

Grounding: This protocol utilizes the DMF-DMA (Dimethylformamide dimethyl acetal) method, which is the industry standard for constructing substituted 7-azaindoles from 2-amino-3-picolines.

Precursor Requirement: The synthesis hinges on 2-amino-3,4-dimethyl-5-nitropyridine . This precursor ensures the nitro group is locked at the C5 position before the ring is formed.

Step-by-Step Protocol:

  • Enamine Formation:

    • Reagents: 2-amino-3,4-dimethyl-5-nitropyridine (1.0 equiv), DMF-DMA (3.0 equiv), DMF (Solvent).

    • Conditions: Heat to 110°C for 4–6 hours under N₂.

    • Mechanism: The methyl group at C3 is acidic enough to condense with DMF-DMA, forming an enamine intermediate (N,N-dimethyl-2-(2-amino-4-methyl-5-nitropyridin-3-yl)ethenamine).

    • Checkpoint: Monitor by LCMS for disappearance of starting material. The intermediate is often a deep red/orange solid.

  • Reductive Cyclization:

    • Reagents: Glacial Acetic Acid (solvent), Silica gel (catalyst) or dilute HCl.

    • Note: Unlike standard Batcho-Leimgruber (which uses reduction), the amino group at C2 allows for direct cyclization with the enamine carbon, eliminating ammonia/dimethylamine.

    • Conditions: Reflux (118°C) for 2 hours.

    • Workup: Cool to RT. Pour into ice water. The product precipitates as a yellow/tan solid. Filter and wash with water.[1][2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexanes) if high purity (>99%) is required for biological assays.

Visualizing the Advantage

The following diagram illustrates the mechanistic divergence between the two routes. The Optimized Route (Green path) avoids the "Regioselectivity Wall" that limits the Legacy Route (Red path).

G Start_Legacy 4-Methyl-7-Azaindole Reaction_Legacy Direct Nitration (HNO3/H2SO4) Start_Legacy->Reaction_Legacy Product_Legacy_Major 3-Nitro Isomer (Major Byproduct) Reaction_Legacy->Product_Legacy_Major Electrophilic Attack (Favored at C3) Product_Legacy_Target 5-Nitro Target (<10% Yield) Reaction_Legacy->Product_Legacy_Target Sterically/Electronically Disfavored Start_Opt 2-Amino-3,4-dimethyl- 5-nitropyridine Step1_Opt DMF-DMA Condensation (Enamine Formation) Start_Opt->Step1_Opt Intermediate_Opt Enamine Intermediate Step1_Opt->Intermediate_Opt Step2_Opt Cyclization (AcOH/Heat) Intermediate_Opt->Step2_Opt Product_Opt 4-Methyl-5-Nitro- 7-Azaindole (>65% Yield) Step2_Opt->Product_Opt Regiospecific Ring Closure

Figure 1: Mechanistic comparison showing the regiospecificity of the De Novo route vs. the mixed isomers of direct nitration.

References

  • Preparation of 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (Compound 41)

    • Context: Describes the large-scale handling and functionalization of the 5-nitro-7-azaindole scaffold for RORC2 inverse agonists.
    • Source: ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Method for the Preparation of 4- and 6-Azaindoles (Bartoli/DMF-DMA)

    • Context: Establishes the foundational logic for synthesizing azaindoles from substituted nitropyridines to ensure correct regiochemistry.
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Site-Selective Azaindole Arylation via N-Oxide Activ

    • Context: Discusses the limitations of direct functionalization and the altern
    • Source: Organic Letters.
    • URL:[Link]

  • Synthesis of 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Context: Validates the existence and commercial availability of 5-nitro-substituted 7-azaindole intermediates. Source: MedChemExpress Product Guide.

Sources

Validation

Publish Comparison Guide: IR Spectroscopy of Nitro vs. Methyl Pyrrolo[2,3-b]pyridines

Executive Summary Objective: This guide provides a technical comparison of the infrared (IR) spectroscopic signatures of Nitro (-NO₂) and Methyl (-CH₃) functional groups when attached to the pyrrolo[2,3-b]pyridine (7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the infrared (IR) spectroscopic signatures of Nitro (-NO₂) and Methyl (-CH₃) functional groups when attached to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

The Core Challenge: Distinguishing substituents on the 7-azaindole core is critical in kinase inhibitor development (e.g., Vemurafenib analogs). While NMR is definitive for connectivity, IR spectroscopy offers a rapid, cost-effective "fingerprint" for solid-state characterization and purity assessment. This guide analyzes the "diagnostic performance"—defined as signal intensity, distinctness, and susceptibility to overlap—of these two common moieties.

Key Finding: The Nitro group exhibits superior diagnostic performance due to its high-polarity N-O stretching modes, which appear as distinct, high-intensity bands in the fingerprint region.[1] The Methyl group displays lower diagnostic reliability, often requiring high-resolution analysis to distinguish its C-H stretching/bending modes from the heteroaromatic scaffold background.

Technical Deep Dive: Spectral Performance Comparison

The Scaffold Context: Pyrrolo[2,3-b]pyridine Baseline

Before analyzing the substituents, one must establish the baseline vibrational modes of the parent scaffold. The 7-azaindole core is a fused bicyclic system containing both an electron-rich pyrrole ring and an electron-deficient pyridine ring.

  • 
    (N-H) Stretch:  3200–3450 cm⁻¹ (Broad, H-bonded; Sharp if free).
    
  • 
    (C=N) / 
    
    
    
    (C=C) Skeletal:
    1580–1620 cm⁻¹ (Characteristic of the pyridine ring).
  • Ring Breathing: ~900–1000 cm⁻¹.

Comparative Analysis: Nitro vs. Methyl

The following table synthesizes experimental data and vibrational theory to compare the specific IR bands of these groups within this heteroaromatic system.

Table 1: Diagnostic Band Comparison

FeatureNitro Group (-NO₂) Methyl Group (-CH₃)
Primary Diagnostic Band Asymmetric Stretch (

)
C-H Asymmetric Stretch
Frequency Range 1550 – 1475 cm⁻¹2970 – 2950 cm⁻¹
Intensity Strong (s) to Very Strong (vs)Weak (w) to Medium (m)
Secondary Diagnostic Band Symmetric Stretch (

)
Umbrella Bending (

)
Frequency Range 1360 – 1290 cm⁻¹1385 – 1370 cm⁻¹
Intensity Strong (s)Medium (m)
Interference Risk Low. The bands are intense and usually dominate the region.High. C-H stretch often buried by N-H stretch; Bending overlaps with ring modes.
Electronic Influence Electron Withdrawing. Shifts scaffold C=C bands to higher frequencies.Electron Donating. Slight red-shift (lower freq) of ring modes.
Diagnostic Reliability High. definitive confirmation of presence.Moderate. Requires careful baseline correction.
Mechanistic Insight: Why the Difference?
  • Dipole Moment (Causality): The N=O bonds in the nitro group possess a large permanent dipole moment. During vibration, the change in dipole moment (

    
    ) is substantial, leading to intense IR absorption.[1]
    
  • Polarizability: The C-H bonds in the methyl group are less polar. Their stretching vibrations result in smaller dipole changes, yielding weaker bands.

  • Scaffold Coupling:

    • Nitro:[1][2][3][4][5] When attached to the C-3 position (pyrrole ring), the nitro group conjugates with the pyrrole nitrogen lone pair. This single-bond character reduces the N-O frequency slightly (towards 1500 cm⁻¹) but increases intensity (resonance enhancement).

    • Methyl:[6] The methyl group's "Umbrella" mode (~1375 cm⁻¹) is the most reliable marker because it is a deformation mode that is structurally specific, unlike the generic C-H stretches that overlap with the aromatic C-H stretches of the 7-azaindole ring (3100–3000 cm⁻¹).

Visualization: Diagnostic Workflow

The following diagram illustrates the logical decision process for identifying these groups based on spectral data.

IR_Diagnostic_Workflow Start Start: Acquire Spectrum (4000 - 400 cm⁻¹) Check_NH Check 3500-3200 cm⁻¹ Is N-H present? Start->Check_NH Decision_Nitro Analyze 1550-1300 cm⁻¹ Look for TWO strong bands Check_NH->Decision_Nitro Scaffold Confirmed Nitro_Confirmed Strong bands at ~1530 & ~1350? (Nitro Group Confirmed) Decision_Nitro->Nitro_Confirmed Yes (Strong signals) Decision_Methyl Analyze 3000-2800 cm⁻¹ Look for sp³ C-H Stretches Decision_Nitro->Decision_Methyl No (Absence of strong NO₂ bands) Methyl_Check2 Check ~1375 cm⁻¹ (Umbrella Bend) Decision_Methyl->Methyl_Check2 Weak signals <3000 cm⁻¹ detected Ambiguous Ambiguous Result (Requires NMR/MS) Decision_Methyl->Ambiguous No aliphatic C-H detected Methyl_Confirmed Weak band at ~2960 + Medium band at ~1375 (Methyl Group Likely) Methyl_Check2->Methyl_Confirmed Band present Methyl_Check2->Ambiguous Band absent/obscured

Figure 1: Logical workflow for distinguishing Nitro and Methyl substituents on a 7-azaindole scaffold using IR spectroscopy.

Experimental Protocol: High-Fidelity Acquisition

To ensure the "performance" differences described above are artifacts of the molecule and not the method, follow this self-validating protocol.

Sample Preparation: KBr Pellet vs. ATR

For solid pyrrolo[2,3-b]pyridine derivatives, ATR (Attenuated Total Reflectance) is recommended for speed, but KBr Pellets are superior for resolution of weak methyl bands.

Protocol A: Diamond ATR (Recommended for Nitro screening)

  • Crystal Clean: Clean the diamond crystal with isopropanol. Ensure background spectrum is flat.

  • Deposition: Place ~2 mg of solid sample on the crystal center.

  • Compression: Apply pressure using the anvil until the "force gauge" indicates optimal contact (usually ~80-100 N). Reasoning: Poor contact weakens the already weak Methyl C-H stretches.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 16-32 scans.

Protocol B: KBr Pellet (Recommended for Methyl confirmation)

  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Large particle size causes "Christiansen effect" (scattering), creating a sloping baseline that obscures the Methyl region.

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • Validation: The pellet must be transparent. If cloudy, moisture is present (interferes with N-H region).

Data Processing
  • Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 2500 cm⁻¹ (silent region) and 3800 cm⁻¹.

  • Normalization: Normalize to the strongest skeletal band (usually the C=N stretch at ~1590 cm⁻¹) to compare relative intensities of NO₂ vs CH₃ bands across different batches.

References

  • Hilmy, K. M. H., et al. (2023).[7] "Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation." Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.[7]

  • Sroor, F. M. (2019). "Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.

  • Malik, M., et al. (2024).[8] "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." Crystals, 14, 631.[8]

  • NIST Chemistry WebBook. "Pyridine, 2-methyl- Infrared Spectrum." National Institute of Standards and Technology.[9]

  • BenchChem.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
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